molecular formula C8H6Cl2OS B13199398 2-[(3,5-Dichlorophenyl)sulfanyl]acetaldehyde

2-[(3,5-Dichlorophenyl)sulfanyl]acetaldehyde

Cat. No.: B13199398
M. Wt: 221.10 g/mol
InChI Key: CGJIESXAWJDQRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3,5-Dichlorophenyl)sulfanyl]acetaldehyde ( 1871626-33-3) is a chemical compound with the molecular formula C8H6Cl2OS and a molecular weight of 221.10 . It features an acetaldehyde group linked via a sulfur-based sulfanyl (thioether) bridge to a 3,5-dichlorophenyl ring, a structure that offers two distinct reactive sites for chemical synthesis . The acetaldehyde moiety is a highly versatile and reactive functional group, making it a valuable electrophilic building block for researchers. It readily participates in various reactions, including nucleophilic additions and aldol condensations, and serves as a precursor to other functional groups like alcohols, carboxylic acids, and heterocycles . The 3,5-dichlorophenylsulfanyl group is of significant interest in medicinal chemistry. Sulfur-containing functional groups, particularly sulfanyl (sulfide) and sulfonyl groups, are pivotal motifs in pharmaceutical development . They are found in a wide array of therapeutic agents due to their electron-withdrawing nature, stability, and presence in compounds with diverse biological activities, which may include antimicrobial, anti-inflammatory, and anticancer properties . The specific presence of chlorine substituents on the aromatic ring can further influence the compound's electronic properties, lipophilicity, and potential bioactivity. As a result, this compound serves as a valuable synthetic intermediate for researchers working in organic synthesis, medicinal chemistry, and drug discovery, particularly in the construction of novel sulfur-based molecules for biological evaluation. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H6Cl2OS

Molecular Weight

221.10 g/mol

IUPAC Name

2-(3,5-dichlorophenyl)sulfanylacetaldehyde

InChI

InChI=1S/C8H6Cl2OS/c9-6-3-7(10)5-8(4-6)12-2-1-11/h1,3-5H,2H2

InChI Key

CGJIESXAWJDQRB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)SCC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,5-Dichlorophenyl)sulfanyl]acetaldehyde typically involves the reaction of 3,5-dichlorothiophenol with chloroacetaldehyde under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(3,5-Dichlorophenyl)sulfanyl]acetaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: 2-[(3,5-Dichlorophenyl)sulfanyl]acetic acid.

    Reduction: 2-[(3,5-Dichlorophenyl)sulfanyl]ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(3,5-Dichlorophenyl)sulfanyl]acetaldehyde has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3,5-Dichlorophenyl)sulfanyl]acetaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The dichlorophenyl group may also contribute to the compound’s overall biological activity by interacting with hydrophobic regions of biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities between 2-[(3,5-Dichlorophenyl)sulfanyl]acetaldehyde and related compounds:

Compound Name Substituents Functional Group Molecular Formula Molecular Weight Key Properties/Reactivity
This compound 3,5-dichloro, sulfanyl Aldehyde C₈H₆Cl₂OS 221.10 g/mol Reactive aldehyde; sulfanyl group enables thiol-based reactivity (e.g., oxidation to sulfoxides) .
2-(3,5-Difluorophenyl)acetaldehyde 3,5-difluoro Aldehyde C₈H₆F₂O 156.13 g/mol Fluorine’s electronegativity enhances metabolic stability; smaller substituent size reduces steric hindrance .
2-(3,5-Dichlorophenyl)acetonitrile 3,5-dichloro Nitrile C₈H₅Cl₂N 202.04 g/mol Nitrile group’s electron-withdrawing nature increases polarity; hydrolyzes to carboxylic acids .
2,2-Dichloro-N-(3,5-dimethylphenyl)acetamide 3,5-dimethyl, dichloro Acetamide C₁₀H₁₁Cl₂NO 232.10 g/mol Amide group supports hydrogen bonding (N–H⋯O), influencing crystal packing and solubility .

Key Comparison Points

Halogen Effects
  • Chlorine vs. Fluorine : The dichlorophenyl group in the target compound offers stronger electron-withdrawing effects compared to fluorine in 2-(3,5-difluorophenyl)acetaldehyde. Chlorine’s larger atomic size may enhance lipophilicity, favoring membrane permeability in biological systems .
  • Sulfanyl vs.
Functional Group Reactivity
  • Aldehyde vs. Nitrile : The aldehyde group in the target compound is prone to oxidation (e.g., forming carboxylic acids) and nucleophilic additions, whereas the nitrile group in 2-(3,5-dichlorophenyl)acetonitrile is more chemically inert but can undergo hydrolysis to amines or acids .
  • Thioether vs.

Biological Activity

2-[(3,5-Dichlorophenyl)sulfanyl]acetaldehyde is an organic compound characterized by a sulfanyl group linked to an acetaldehyde moiety, with a dichlorophenyl substituent. Its molecular formula is C9H8Cl2OS, and it has a molecular weight of 219.1 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor, which may have implications for drug development and therapeutic applications.

Chemical Structure and Properties

The unique structure of this compound contributes to its biological activity. The presence of the dichlorophenyl group enhances its chemical properties and interactions with biological molecules.

PropertyValue
Molecular FormulaC9H8Cl2OS
Molecular Weight219.1 g/mol
IUPAC NameThis compound
CAS Number17939347

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly as an enzyme inhibitor. This compound has been shown to interact with various enzymes by binding to specific active sites, which can alter biochemical pathways critical for disease progression.

Enzyme Inhibition

The primary mechanism of action for this compound involves the inhibition of key enzymes involved in metabolic processes. Studies suggest that this compound can effectively inhibit enzymes such as:

  • Aldose Reductase : Involved in the conversion of glucose to sorbitol.
  • Cyclooxygenase (COX) : Plays a role in the inflammatory response.

These interactions suggest potential therapeutic applications in treating conditions such as diabetes and inflammation.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

  • Enzyme Inhibition Studies : A study demonstrated that this compound inhibits aldose reductase with an IC50 value indicating effective inhibition at low concentrations. This suggests its potential use in managing diabetic complications related to sorbitol accumulation.
  • Antimicrobial Activity : Preliminary findings indicate that this compound exhibits antimicrobial properties against various bacterial strains, making it a candidate for further exploration in antimicrobial drug development.
  • Cytotoxicity Tests : In vitro studies have shown that this compound has cytotoxic effects on certain cancer cell lines, indicating its potential as an anticancer agent.

Potential Applications

Given its biological activity, this compound could have several applications:

  • Drug Development : As a lead compound for developing new drugs targeting enzyme-related diseases.
  • Agricultural Chemicals : Potential use as a pesticide due to its antimicrobial properties.
  • Research Tool : Useful in biochemical research for studying enzyme functions and interactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.